Vinfosiltine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

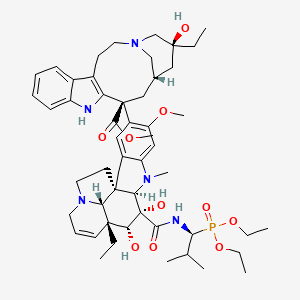

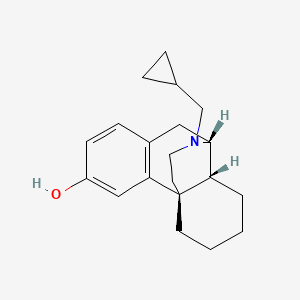

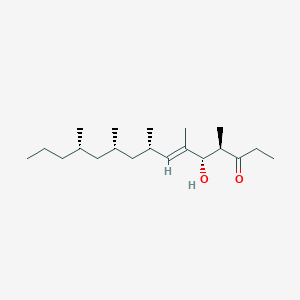

Vinfosiltine is an aminophosphonate derivative of a vinca alkaloid with potential antineoplastic activity. This compound exerts its antineoplastic action just like its parent compound, vinblastine, by immobilizing tubulin molecules, thereby interrupting microtubule assembly/disassembly dynamics. As a result, this compound prevents mitotic spindle formation and leads to cell cycle arrest in metaphase.

Aplicaciones Científicas De Investigación

Folate Receptor Targeting in Cancer Treatment

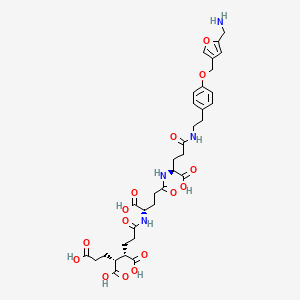

Vinfosiltine, known as vintafolide (EC145), plays a crucial role in targeting cancer cells by exploiting the overexpression of folate receptors (FRs), particularly in ovarian cancer cells. It functions as a folate-desacetylvinblastine monohydrazide conjugate, delivering the drug directly into the cytoplasm of cancerous cells through endocytosis, facilitated by the FR-α. This method showcases high specificity and has shown promising results in clinical trials, especially for platinum-resistant ovarian cancer, marking it as a significant advancement in targeted cancer therapy (Luyckx et al., 2014). Furthermore, vintafolide's mechanism of action and the characteristics of FRα in ovarian cancer provide a solid foundation for its application, supported by favorable results from clinical trials on platinum-resistant ovarian cancer (Walters et al., 2013).

Catharanthus Alkaloids and Biotechnological Advances

This compound, particularly its component vinblastine, is part of the Catharanthus alkaloids, which have been extensively studied for their anticancer properties. These alkaloids, including vinblastine and vincristine, have sparked significant interest in biotechnological research, leading to advancements in alternative production systems, such as in vitro culture of C. roseus cells. This research paves the way for enhancing the production levels of these alkaloids or their precursors in other organisms like yeast, offering new horizons in cancer treatment and drug development (van der Heijden et al., 2004).

Vinpocetine: A Derivative with Cardiovascular and Neurological Applications

Vinpocetine, a derivative of vincamine and related to this compound, has been utilized in treating cerebrovascular disorders like stroke and dementia. Its safety profile and emerging novel functions in cardiovascular diseases such as atherosclerosis, obesity, and pathological cardiac remodeling have expanded its application scope. The protective effects and molecular mechanisms of vinpocetine provide valuable insights into its potential broader usage against cardiovascular diseases (Zhang & Yan, 2020). Moreover, vinpocetine's neuroprotective action and its role in enhancing brain circulation and metabolism make it a subject of interest in the treatment of cognitive dysfunctions associated with poor brain circulation or dementia-related diseases (McDaniel, Maier, & Einstein, 2003).

Propiedades

Fórmula molecular |

C51H72N5O10P |

|---|---|

Peso molecular |

946.1 g/mol |

Nombre IUPAC |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+/m1/s1 |

Clave InChI |

BOELCLFVOBIXIF-ZUKHZXGLSA-N |

SMILES isomérico |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |

SMILES canónico |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |

Sinónimos |

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate S 12362 S 12363 S-12362 S-12363 vinxaltine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)

![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)

![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B1240208.png)

![NCGC00385952-01_C15H26O_1,7-Dimethyl-7-(4-methyl-3-penten-1-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)

![Methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B1240213.png)

![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)